molecular formula C10H13NO B076554 4-(Isopropyl)benzaldehyde oxime CAS No. 13372-80-0

4-(Isopropyl)benzaldehyde oxime

Cat. No. B076554
CAS RN: 13372-80-0
M. Wt: 163.22 g/mol
InChI Key: NVKXBDITZDURNJ-YRNVUSSQSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 4-(Isopropyl)benzaldehyde oxime often involves intricate steps that ensure the introduction of the oxime functional group into the benzaldehyde framework. For instance, methods involving the direct functionalization of aromatic compounds, such as benzaldehydes, through the formation of C-H bonds and subsequent introduction of oxime groups have been reported. These synthetic routes are crucial for producing oxime derivatives with potential biological activity or for further chemical transformations (Sarma, Efremenko, & Neumann, 2015).

Molecular Structure Analysis

The molecular structure of oxime derivatives, including 4-(Isopropyl)benzaldehyde oxime, is characterized by spectroscopic methods and theoretical calculations. Studies involving DFT calculations and molecular dynamics simulations offer insights into the vibrational wave numbers, NLO, NBO, MEP, and HOMO-LUMO analysis, providing a detailed understanding of the molecular geometry, electronic distribution, and potential reactivity sites within the molecule (Jalaja et al., 2017).

Chemical Reactions and Properties

Oxime compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the presence of the oxime group can facilitate electron transfer and hydrogen bonding interactions, influencing the compound's reactivity towards oxidation, reduction, and cycloaddition reactions. These reactions are not only pivotal for the synthesis of complex organic molecules but also for understanding the compound's stability and degradation pathways (H. J. D. de Lijser et al., 2006).

Physical Properties Analysis

The physical properties of oxime derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure. Spectroscopic and computational studies provide insights into the physicochemical properties, which are essential for determining the compound's applicability in various fields, such as material science and pharmaceuticals (Rocha et al., 2015).

Chemical Properties Analysis

The chemical properties of 4-(Isopropyl)benzaldehyde oxime, such as its reactivity towards different reagents, stability under various conditions, and potential as a precursor for further chemical transformations, are critical for its applications. The oxime functional group plays a significant role in its chemical behavior, participating in reactions that can lead to the formation of heterocycles, polymers, and other valuable compounds (Vimalraj, Pandiarajan, & Bhat, 2010).

Scientific Research Applications

Thermal Hazard Analysis

4-(Isopropyl)benzaldehyde oxime, a variant of benzaldehyde oxime, has significant importance in pharmaceutical and agrochemical industries due to its role as an intermediate. Research on benzaldehyde oxime reveals its potential thermal hazards, indicating a low initial decomposition temperature which necessitates stringent temperature control during production and storage to prevent accidents. The study utilized high-performance adiabatic calorimetry to understand its thermophysical properties, revealing a high probability of combustion and explosion due to thermal decomposition, classifying it as an autoreactive substance. This insight is crucial for industries utilizing such compounds to implement appropriate safety measures (Deng et al., 2017).

Conformational and Spectroscopic Insights

Further research on oxime derivatives, including studies on 4-methoxy-benzaldehyde oxime, provides valuable conformational, spectroscopic, optical, physicochemical, and molecular docking insights. These studies, conducted using DFT/B3LYP method and 6–311++G(d,p) basis set, aim to identify the most probable geometries of such molecules. The findings from these studies contribute to a deeper understanding of the molecular behavior of oxime derivatives, which could inform their application in various scientific fields (Kaya et al., 2018).

Catalytic Applications

The catalytic potential of oxime derivatives has also been explored, with studies demonstrating the effectiveness of gold-catalyzed cyclizations of O-propioloyl oximes. This process results in the formation of 4-arylideneisoxazol-5(4H)-ones, showcasing the utility of oxime derivatives in synthetic organic chemistry. Such reactions highlight the versatility of oxime compounds in catalyzing significant transformations, contributing to the development of novel synthetic pathways (Nakamura et al., 2010).

Oxidation Processes and Analytical Applications

Oxime compounds, including benzaldehyde oxime derivatives, play a pivotal role in various oxidation processes and analytical applications. For instance, the selective oxidation of benzyl alcohol to benzaldehyde, a key industrial process, has been studied extensively. Research in this area focuses on optimizing reaction conditions to enhance yield and selectivity, contributing to more efficient and environmentally friendly production methods for valuable aldehydes (Han et al., 2010).

Environmental and Green Chemistry

The involvement of oxime derivatives in green chemistry initiatives, such as the oxidation of organic substances using eco-friendly oxidants, showcases their potential in sustainable chemical processes. The oxidation of benzyl alcohol to benzaldehyde using green oxidants exemplifies the application of oxime compounds in processes that aim to minimize environmental impact, highlighting their importance in the development of sustainable industrial practices (Hua, 2004).

Safety And Hazards

While specific safety and hazard information for 4-(Isopropyl)benzaldehyde oxime is not available, general precautions should be taken when handling this compound. This includes avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

(NE)-N-[(4-propan-2-ylphenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3-8,12H,1-2H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKXBDITZDURNJ-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Isopropyl)benzaldehyde oxime

CAS RN

13372-80-0
Record name 4-(Isopropyl)benzaldehyde oxime
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Record name 4-(isopropyl)benzaldehyde oxime
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